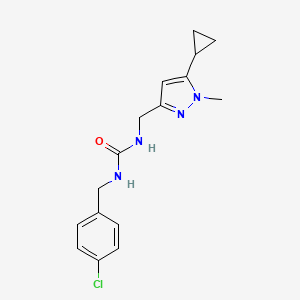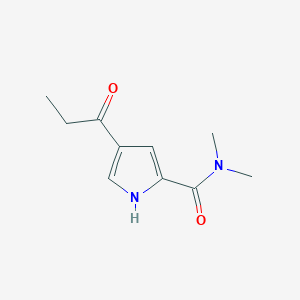
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC is a pyrrole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
DNA Recognition and Gene Expression Control
Research indicates that N-methyl imidazole and N-methyl pyrrole-containing polyamides, which are structurally related to N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide, can target specific DNA sequences in the minor groove of DNA. This ability is leveraged to control gene expression, with potential applications in treating diseases like cancer. The specificity of these compounds towards certain DNA sequences allows for precise interactions with the genetic material, paving the way for targeted therapeutic strategies (Chavda et al., 2010).
Synthesis and Characterization of New Compounds
Studies on compounds structurally similar to N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide have also focused on their synthesis and characterization. For instance, the synthesis of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase has been reported. This showcases the compound's relevance in developing diagnostic tools for cancer (Wang et al., 2005).
Exploration of Molecular Interactions
Another aspect of research involves exploring the molecular interactions and structural characteristics of N,N-dimethyl-1H-pyrrole-2-carboxamide. The low-temperature X-ray crystal structure of this compound has been determined, offering insights into its molecular geometry and intermolecular hydrogen bonds. Such studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in material science and molecular engineering (Linden et al., 1995).
Propiedades
IUPAC Name |
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-9(13)7-5-8(11-6-7)10(14)12(2)3/h5-6,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKMUHVVIRWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2845939.png)
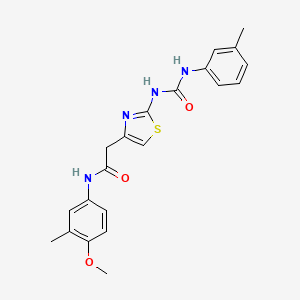
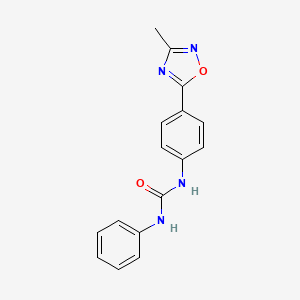
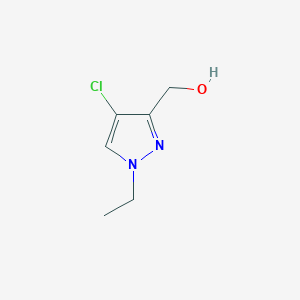
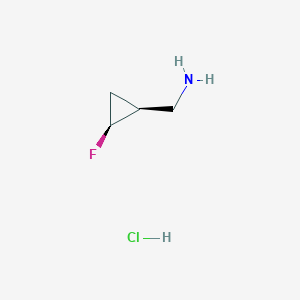
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2845946.png)
![4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2845950.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)

![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2845957.png)
![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)


